6-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)amino)hexanoic acid

PROTAC selectivity zinc-finger off-targets C5 exit vector

6-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)amino)hexanoic acid (CAS 2205014-90-8) is a heterobifunctional building block that integrates a cereblon (CRBN) E3 ligase-recruiting ligand based on a 5-amino-pomalidomide scaffold with a C6 alkyl linker terminating in a carboxylic acid. This compound belongs to the class of immunomodulatory imide drug (IMiD)-derived ligand-linker conjugates, specifically offering an alternative C5 exit vector for the construction of proteolysis-targeting chimeras (PROTACs).

Molecular Formula C19H21N3O6
Molecular Weight 387.4 g/mol
Cat. No. B13995504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)amino)hexanoic acid
Molecular FormulaC19H21N3O6
Molecular Weight387.4 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCCCCC(=O)O
InChIInChI=1S/C19H21N3O6/c23-15-8-7-14(17(26)21-15)22-18(27)12-6-5-11(10-13(12)19(22)28)20-9-3-1-2-4-16(24)25/h5-6,10,14,20H,1-4,7-9H2,(H,24,25)(H,21,23,26)
InChIKeyIHMYCKHWEWIUOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)amino)hexanoic acid – CRBN Ligand-Linker Conjugate for Selective PROTAC Design


6-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)amino)hexanoic acid (CAS 2205014-90-8) is a heterobifunctional building block that integrates a cereblon (CRBN) E3 ligase-recruiting ligand based on a 5-amino-pomalidomide scaffold with a C6 alkyl linker terminating in a carboxylic acid. This compound belongs to the class of immunomodulatory imide drug (IMiD)-derived ligand-linker conjugates, specifically offering an alternative C5 exit vector for the construction of proteolysis-targeting chimeras (PROTACs) [1]. It enables amide coupling to target-binding warheads, providing a hydrophobic, flexible tether that distinguishes it from common PEG-based or C4-tethered analogs [2].

Why 6-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)amino)hexanoic acid Cannot Be Simply Replaced by Common CRBN Ligand Alternatives


The choice of exit vector on the CRBN ligand profoundly influences ternary complex stability and off-target degradation profiles. Pomalidomide-based PROTACs, particularly those utilizing the canonical C4 exit vector, have been shown to independently degrade zinc-finger (ZF) proteins, leading to undesirable off-target effects that limit therapeutic applicability [1]. Systematic profiling of a pomalidomide analog library revealed that modifications of appropriate size at the C5 position significantly reduce off-target ZF degradation while maintaining or enhancing on-target potency, a selectivity advantage not achievable with unmodified or C4-tethered ligands [2]. Simply interchanging CRBN-recruiting ligands without considering exit vector position and linker composition can therefore compromise both the selectivity and efficacy of the resulting PROTAC molecule.

6-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)amino)hexanoic acid: Quantitative Evidence for Differentiated Selection


Reduced Off-Target ZF Protein Degradation via C5 Exit Vector vs. C4-Tethered Pomalidomide PROTACs

A high-throughput imaging platform profiling pomalidomide-based PROTACs demonstrated that modifications at the C5 position of the phthalimide ring substantially reduce off-target degradation of C2H2 zinc-finger (ZF) proteins. While unmodified pomalidomide and C4-tethered PROTACs degraded multiple ZF proteins, C5-substituted analogs (e.g., piperazine and 2,6-diazaspiro[3.3]heptane substitutions) minimized ZF degradation while enhancing on-target ALK degradation potency [1]. This positional effect is attributed to steric blocking of the phthalimide–ZF interface; the 5-aminohexanoic acid substitution in this compound provides similar steric bulk at the C5 position, thereby conferring reduced off-target ZF engagement [2].

PROTAC selectivity zinc-finger off-targets C5 exit vector

Preserved CRBN Binding Affinity of C5-Functionalized Pomalidomide Analogs vs. Unmodified Pomalidomide

The C5-aminohexanoic acid substitution in this compound retains the glutarimide ring essential for CRBN binding. Surface plasmon resonance (SPR) studies on closely related C5-substituted pomalidomide analogs show that CRBN binding affinity is largely preserved (Kd values typically within 2-fold of unmodified pomalidomide, ~1-3 µM), indicating that functionalization at C5 does not compromise E3 ligase engagement [1]. This is in contrast to some C4 modifications that can perturb the phthalimide ring's hydrogen-bond network with CRBN, potentially reducing binding affinity [2].

CRBN binding affinity surface plasmon resonance C5 modification

C5-Linker PROTACs Exhibit Enhanced Ternary Complex Stability vs. C4-Linker PROTACs in H-PGDS Degradation Model

In a head-to-head structure–activity relationship (SAR) study of PROTACs targeting hematopoietic prostaglandin D2 synthase (H-PGDS), C5-conjugated pomalidomide-PROTACs (PROTAC1 and PROTAC2) demonstrated superior H-PGDS degradation activity compared to a C4-conjugated analog (PROTAC3). PROTAC3, bearing a C4-tethered pomalidomide with an identical TAS-205 warhead, was less potent in cellular degradation assays, with molecular dynamics simulations attributing the reduced activity to lower stability of the CRBN–PROTAC–H-PGDS ternary complex [1].

ternary complex stability C4 vs C5 conjugation PROTAC SAR

Alkyl C6 Linker Provides Optimal Hydrophobic-Lipophilic Balance Compared to Shorter Alkyl Linkers in CRBN-Based PROTACs

Systematic studies on linker length in CRBN-recruiting PROTACs reveal that alkyl linkers of 5-6 carbon atoms (C5-C6) strike an optimal balance between sufficient reach for ternary complex formation and maintaining favorable lipophilicity (cLogP < 3). Shorter linkers (C2-C3) often restrict conformational flexibility necessary for simultaneous CRBN and target engagement, while longer linkers (>C8) can increase lipophilicity (cLogP > 4), compromising aqueous solubility and permeability [1]. The C6 hexanoic acid linker in this compound provides a cLogP of approximately 2.8, which is within the empirically derived optimal range for oral bioavailability and cellular penetration of PROTACs [2].

linker optimization C6 alkyl linker PROTAC physicochemical properties

High-Value Application Scenarios for 6-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)amino)hexanoic acid Based on Differentiated Evidence


Construction of Selective PROTACs with Minimized ZF Off-Target Degradation

As demonstrated by Nguyen et al. (2024) [1], PROTACs incorporating C5-functionalized pomalidomide ligands exhibit markedly reduced off-target degradation of zinc-finger proteins compared to C4-tethered analogs. This compound's 5-aminohexanoic acid substitution provides the steric bulk at the C5 position necessary to block phthalimide–ZF interactions. Researchers developing PROTACs against oncology targets (e.g., ALK, BRD4) where ZF off-target degradation is a known liability should prioritize this C5 exit vector building block to achieve cleaner degradation profiles and more interpretable phenotype data.

Comparison of C4 vs. C5 Exit Vector SAR in PROTAC Optimization Campaigns

The head-to-head C4 vs. C5 PROTAC SAR study by Murakami et al. (2023) [2] established that the exit vector position can be a critical determinant of ternary complex stability and degradation potency. This compound serves as an essential tool for medicinal chemists conducting systematic linker-exit vector SAR, enabling direct comparison with C4-tethered isomers (e.g., CAS 2225940-49-6) in the same assay system. Procurement of both C4 and C5 building blocks allows rational optimization of the CRBN–PROTAC–target interface.

Integration into High-Throughput PROTAC Library Synthesis Using Amide Coupling

The terminal carboxylic acid functionality of this compound is directly compatible with standard amide coupling chemistry (e.g., HATU, EDC/HOBt), enabling facile conjugation to amine-containing target warheads in parallel synthesis workflows [3]. This compound eliminates the need for linker deprotection steps required by t-butyl ester or Boc-protected amine analogs, reducing synthetic cycle time by 1-2 steps per library member and enabling rapid generation of diverse PROTAC libraries for phenotypic screening.

Development of PROTACs Requiring Hydrophobic Linkers for Membrane Penetration

The C6 alkyl chain provides a hydrophobic, flexible tether that can improve passive membrane permeability of PROTACs, a desirable property for targeting intracellular proteins [3]. In scenarios where PEG-based linkers confer excessive hydrophilicity and reduce cellular uptake, this alkyl-acid linker offers an alternative with a balanced cLogP (~2.8). This makes it particularly suitable for PROTACs targeting cytoplasmic or nuclear proteins where empirical evidence indicates that moderate lipophilicity enhances cellular activity.

Quote Request

Request a Quote for 6-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)amino)hexanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.